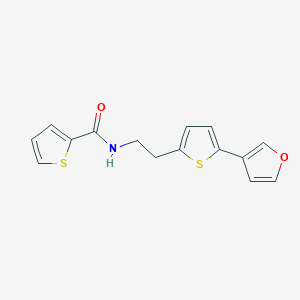

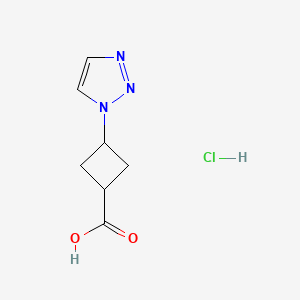

![molecular formula C15H15BrN4O2 B2603302 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide CAS No. 1797982-17-2](/img/structure/B2603302.png)

5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a member of the pyrazolo[1,5-a]pyrimidines family , which are N-heterocyclic compounds that have significant impact in medicinal chemistry . It is also known as BAY-61-3606.

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines derivatives have been synthesized through various pathways . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular weight of this compound is 363.215. The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Compounds with similar structures have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature should be normal and it should be kept in a dark place, sealed in dry .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The research into compounds related to 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide has primarily focused on their synthesis and potential biological activities. These activities include anticancer, anti-5-lipoxygenase, antiviral, antitumor, and antimicrobial effects. A novel series of pyrazolopyrimidines derivatives was synthesized, demonstrating cytotoxic activities against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting a potential for therapeutic applications (Rahmouni et al., 2016). Furthermore, some derivatives exhibited antiviral activity against human cytomegalovirus and herpes simplex virus, highlighting the broad spectrum of biological activities these compounds might possess (Saxena et al., 1990).

Antitumor and Antimicrobial Activities

Compounds with structural similarities to 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide have been investigated for their antitumor and antimicrobial activities. Enaminones used as building blocks led to the creation of substituted pyrazoles showing comparable inhibition effects to 5-fluorouracil against human breast and liver carcinoma cell lines (Riyadh, 2011). Additionally, novel dicationic imidazo[1,2-a]pyridines demonstrated significant antiprotozoal activity, further exemplifying the therapeutic potential of such compounds (Ismail et al., 2004).

Fungicidal and Antiviral Properties

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of systemic fungicides like carboxin revealed a high level of fungicidal activity in assays of Basidiomycete species, indicating their potential as agricultural fungicides (Huppatz, 1985). Furthermore, some derivatives have shown promising anti-avian influenza virus activity, demonstrating the versatility and broad applicability of these compounds in combating various biological threats (Flefel et al., 2012).

Lipoxygenase Inhibition

Research into the inhibition of lipoxygenase, an enzyme involved in the inflammation process, has identified derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) as potent inhibitors. This suggests potential for the development of anti-inflammatory drugs (Asghari et al., 2016).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds with similar structures have been studied for their anticancer potential and enzymatic inhibitory activity . They could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

5-bromo-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c1-10-7-14-18-8-11(9-20(14)19-10)3-2-6-17-15(21)12-4-5-13(16)22-12/h4-5,7-9H,2-3,6H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNBOFEFAZATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

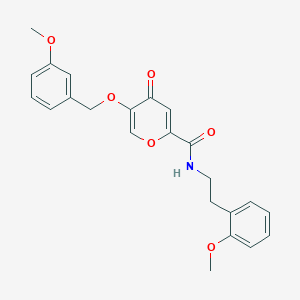

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)

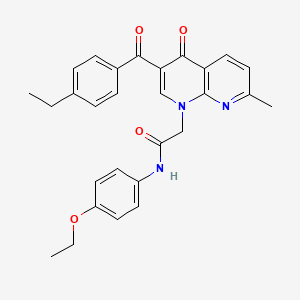

![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)

![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)

![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)